molecular formula C8H9F3N2 B15306834 1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B15306834
M. Wt: 190.17 g/mol
InChI Key: OAIGLRDMPQDWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring, with a trifluoromethyl group attached.

Preparation Methods

One method involves the reaction of 2-(trifluoroacetyl)furans with ethylene diamine to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites, thereby modulating biological pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

1-(trifluoromethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-6-2-1-4-13(6)5-3-12-7/h1-2,4,7,12H,3,5H2

InChI Key

OAIGLRDMPQDWMN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=C2C(N1)C(F)(F)F

Origin of Product

United States

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